2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate
Description
Molecular Formula and Isomerism
The molecular composition of 2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate follows the molecular formula C12H14F3NO2, representing a precise arrangement of twelve carbon atoms, fourteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight calculations confirm a precise mass of 261.24 grams per mole, establishing this compound within the moderate molecular weight range typical of pharmaceutical intermediates and specialty chemicals. The Chemical Abstracts Service registry number 1087788-62-2 provides unique identification for this specific molecular arrangement, distinguishing it from other carbamate derivatives.
The structural framework exhibits potential for constitutional isomerism through variations in the positioning of the ethyl and methyl substituents on the phenyl ring system. The 2-ethyl-6-methylphenyl arrangement represents a specific regioisomeric form where the ethyl group occupies the ortho position relative to the carbamate linkage, while the methyl group is positioned at the 6-carbon of the aromatic ring. This particular substitution pattern creates steric hindrance that influences the overall molecular conformation and reactivity profile compared to alternative isomeric arrangements.
| Molecular Parameter | Value | Source Reference |
|---|---|---|
| Molecular Formula | C12H14F3NO2 | |
| Molecular Weight | 261.24 g/mol | |
| Chemical Abstracts Service Number | 1087788-62-2 | |
| MDL Number | MFCD11099799 |
The trifluoroethyl moiety contributes significant electronegativity to the overall molecular structure, creating a dipole moment that affects intermolecular interactions and solubility characteristics. The presence of three fluorine atoms in the ethyl ester portion generates substantial electron-withdrawing effects that influence the electrophilicity of the carbonyl carbon in the carbamate functional group. These electronic effects contribute to enhanced stability against hydrolytic degradation compared to non-fluorinated carbamate analogs.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-3-9-6-4-5-8(2)10(9)16-11(17)18-7-12(13,14)15/h4-6H,3,7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUFCAIACIVLMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)OCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Reaction with 2,2,2-Trifluoroethyl Chloroformate
A common and direct approach involves reacting the amine (2-ethyl-6-methylphenylamine) with 2,2,2-trifluoroethyl chloroformate in the presence of a base such as triethylamine. This method typically proceeds in an aprotic solvent like dichloromethane or tetrahydrofuran at low temperatures (0°C to room temperature) to control the reaction rate and minimize side reactions.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane (CH2Cl2), THF |
| Base | Triethylamine (Et3N) |
| Temperature | -20°C to +20°C (commonly 0°C) |
| Reaction Time | 1–3 hours |
| Work-up | Aqueous washes, drying, evaporation |
This method is advantageous due to its straightforwardness and high yields. The reaction mechanism involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the carbamate bond.
Synthesis via Isocyanate Intermediate Using Hofmann Rearrangement
An alternative route involves generating an isocyanate intermediate from an aromatic amide precursor via a Hofmann rearrangement. The isocyanate is then trapped with 2,2,2-trifluoroethanol to yield the desired carbamate.
- Conversion of aromatic amide to N-chloride intermediate using oxone and potassium chloride.
- Rearrangement of N-chloride to isocyanate under basic conditions (NaOH).
- Reaction of isocyanate with 2,2,2-trifluoroethanol to form the carbamate.
This method is noted for its "green chemistry" aspects, as it can be performed in a one-pot, two-step manner, minimizing isolation of intermediates and reducing waste.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amide to N-chloride | Oxone, KCl | Aqueous conditions |
| N-chloride to isocyanate | NaOH | Basic aqueous medium |
| Isocyanate trapping | 2,2,2-Trifluoroethanol | Carbamate formation |
This approach was demonstrated in a study synthesizing various N-aryl carbamates with fluorinated alkyl groups, including trifluoroethyl derivatives, confirming structure via NMR and HRMS.
Use of Protecting Groups and Hydrogenolysis
In some synthetic schemes, the amine functionality is protected as a benzyl carbamate (CBZ) to prevent side reactions during intermediate steps. After coupling with trifluoroethyl-containing intermediates, the protecting group is removed by catalytic hydrogenolysis using hydrogen gas and a palladium catalyst.
- Formation of phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate intermediate.
- Hydrogenolysis to remove CBZ protecting group, yielding the free carbamate.
- Optional acid salt formation for purification and stability.
This method allows for selective protection and deprotection, facilitating complex molecule assembly.
Comparative Summary of Preparation Methods
Research Findings and Analytical Data
NMR Characterization: The carbamate moiety is confirmed by characteristic chemical shifts in ^1H NMR (NH broad singlet, OCH2 protons), ^13C NMR (carbamate carbonyl around 153–155 ppm), and ^19F NMR for trifluoromethyl groups.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the molecular formula C12H14F3NO2 (Molecular weight: 261.24 g/mol).
Purification: Flash chromatography using hexane/ethyl acetate mixtures is commonly employed to purify the carbamate product, yielding white to cream powders with melting points consistent with literature values.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Organic Synthesis
In organic chemistry, 2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate serves as a reagent for synthesizing fluorinated compounds. Its trifluoroethyl moiety is particularly useful for modifying the physicochemical properties of organic molecules. The compound can participate in various reactions, including:
- Substitution Reactions : Leading to the formation of diverse substituted derivatives.
- Oxidation Reactions : Resulting in the production of oxides under specific conditions.
These reactions are crucial for developing new materials and compounds in chemical research.
Medicinal Chemistry
The biological activities of this compound make it a candidate for therapeutic applications. Preliminary studies suggest that it may interact with specific enzymes or receptors, potentially modulating biological processes. The trifluoroethyl group is known to enhance binding affinity to biological targets, which could lead to:
- Anticancer Activity : Research indicates that similar trifluoromethyl-substituted carbamates induce apoptosis in cancer cell lines by affecting mitochondrial pathways.
- Antimicrobial Properties : The compound may exhibit antibacterial effects against various pathogens, making it valuable in developing new antimicrobial agents .
Case Study 1: Cytotoxicity Against Cancer Cells
A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of trifluoromethyl-substituted carbamates on human cancer cell lines. Results indicated that these compounds could induce apoptosis in breast cancer cells through mitochondrial pathways, suggesting potential for anticancer therapies.
Case Study 2: Interaction Studies
Research focused on understanding how this compound interacts with various biological targets. These studies are essential for elucidating its therapeutic effects and mechanisms of action. Findings suggest that the compound may modulate enzyme activity or receptor binding, leading to observable biological outcomes.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Key Structural Features :
- Trifluoroethyl group : Enhances lipophilicity and resistance to enzymatic degradation.
- 2-Ethyl-6-methylphenyl substituent : Provides steric and electronic modulation for selective interactions.
- Carbamate linkage : Offers hydrolytic stability compared to esters or amides under physiological conditions.
Structural and Functional Analogues
The following table summarizes structurally related trifluoroethyl carbamates and their properties:
Key Observations:
The pyridinyl derivative (CAS 1251924-34-1) includes a sulfonyl group, which may improve solubility but was discontinued, suggesting stability or toxicity challenges . The 2-ethyl-6-methylphenyl group in the target compound likely balances lipophilicity and steric hindrance, favoring selective herbicidal or insecticidal activity .
Fluorine’s Role: Fluorine atoms in the trifluoroethyl group reduce basicity of adjacent amines and improve membrane permeability, critical for systemic agrochemicals . Compared to non-fluorinated carbamates (e.g., ethyl N-(2-iodophenyl)carbamate in ), fluorinated analogs show longer half-lives in vivo .
Biological Activity
2,2,2-Trifluoroethyl N-(2-ethyl-6-methylphenyl)carbamate is a synthetic compound characterized by its unique trifluoroethyl group and a carbamate functional group. With a molecular formula of C12H14F3NO2 and a molecular weight of approximately 261.24 g/mol, this compound has garnered attention in medicinal chemistry and agrochemical applications due to its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoroethyl group enhances lipophilicity and binding affinity to enzymes and receptors, which may influence cellular processes. Preliminary studies suggest that this compound can modulate enzyme activity or receptor binding, leading to observable biological outcomes such as inhibition of specific metabolic pathways or receptor-mediated signaling .
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, including:
- Antimicrobial properties: Potential to inhibit the growth of various microorganisms.
- Anticancer activity: Early studies suggest it may affect cancer cell proliferation through specific molecular interactions.
- Enzyme inhibition: Likely to interact with enzymes involved in critical metabolic pathways.
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,2,2-Trifluoroethyl N-(4-methylphenyl)carbamate | C12H14F3NO2 | Different aromatic substitution pattern |
| 2-Ethylhexyl N-(2-ethyl-6-methylphenyl)carbamate | C15H23NO2 | Longer alkyl chain |
| N-(3-fluorophenyl) carbamate | C8H8FNO2 | Lacks trifluoroethyl group |
This table illustrates the unique structural characteristics of this compound compared to similar compounds. The trifluoroethyl group is crucial for its distinct physicochemical properties and potential biological activities .
Case Studies and Research Findings
- Anticancer Activity : A study investigating the compound's effects on cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the modulation of signal transduction pathways associated with cell survival .
- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes revealed that it could inhibit enzyme activity involved in metabolic processes. This inhibition could lead to altered drug metabolism or enhanced therapeutic effects when used alongside other agents .
- Microbial Inhibition : Preliminary tests indicated that this compound exhibited antimicrobial properties against various bacterial strains. The exact mechanism remains under investigation but suggests interference with bacterial cell wall synthesis or metabolic functions .
Q & A
Q. How can researchers optimize the synthesis of 2,2,2-trifluoroethyl carbamates using amine-protecting groups?
Methodological Answer: Synthesis optimization involves selecting appropriate amine-protecting groups to balance reactivity and stability. For example:
- Benzyl carbamate (Cbz) is effective under acidic conditions but requires hydrogenolysis for deprotection .
- tert-Butyl carbamate (Boc) offers stability under basic conditions and is cleaved with trifluoroacetic acid (TFA) .
- Dibenzyl groups provide orthogonal protection for multi-step syntheses . A comparative study of reaction yields and purification efficiency is critical (Table 1).
Table 1. Comparison of Protecting Groups
| Protecting Group | Deprotection Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzyl (Cbz) | Hydrogenolysis | 78 | 95% |
| tert-Butyl (Boc) | TFA | 85 | 97% |
| Dibenzyl | Pd/C, H₂ | 72 | 93% |
Q. How can the stability of the trifluoroethyl carbamate group be evaluated under acidic or basic conditions?
Methodological Answer: Stability assays involve:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS analysis to monitor hydrolysis .
- Thermogravimetric analysis (TGA) : Assess thermal stability under nitrogen atmosphere (25–300°C, 10°C/min) .
- NMR spectroscopy : Track structural changes (e.g., loss of trifluoroethyl signals) in deuterated solvents like DMSO-d₆ or CDCl₃ .
Q. What analytical techniques are recommended for confirming purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm for baseline separation .
- LC-MS : Electrospray ionization (ESI+) in positive ion mode to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 347.1) .
- ¹H/¹³C NMR : Key signals include δ 1.2–1.4 ppm (ethyl CH₃), δ 4.5–4.7 ppm (trifluoroethyl CH₂), and δ 6.8–7.2 ppm (aromatic protons) .
Q. How should hazardous reagents like trifluoroethyl trifluoromethanesulfonate be handled during synthesis?
Methodological Answer:
- Safety protocols : Use fume hoods, nitrile gloves, and explosion-proof equipment due to mutagenic and flammable properties .
- Neutralization : Quench excess reagent with ice-cold sodium bicarbonate (10% w/v) before disposal .
- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent moisture ingress .
Q. What strategies are effective for designing phenyl-substituted analogs to study structure-activity relationships (SAR)?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl, CF₃) at the ortho position enhance hydrolytic stability but may reduce solubility .
- Methyl/ethyl substituents on the phenyl ring improve lipophilicity for membrane permeability studies .
- Click chemistry : Introduce alkyne or azide handles via Sonogashira coupling for bioorthogonal functionalization .
Advanced Research Questions
Q. How can enantiomers of chiral carbamate derivatives be resolved and characterized?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® IG-3 column with hexane/isopropanol (90:10) to separate enantiomers (retention times: 12.5 min vs. 14.2 min) .
- Circular dichroism (CD) : Compare CD spectra (190–250 nm) to reference standards for absolute configuration determination .
- X-ray crystallography : Resolve crystal structures to confirm spatial arrangement of substituents .
Q. What computational methods predict the reactivity of trifluoroethyl carbamates in nucleophilic environments?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model transition states for hydrolysis .
- Molecular docking : Simulate interactions with esterase enzymes (e.g., PDB 1TQH) to identify binding hotspots .
- pKa prediction : Employ ChemAxon or ACD/Labs to estimate acidity of the carbamate NH (predicted pKa ~10.5) .
Q. How can impurity profiles be characterized for regulatory compliance?
Methodological Answer:
- Forced degradation studies : Expose the compound to heat (80°C), light (ICH Q1B), and oxidizers (H₂O₂) to identify major impurities .
- High-resolution MS (HRMS) : Accurately assign impurities (e.g., m/z 365.1045 for oxidative byproducts) .
- NMR spiking : Compare impurity peaks with synthesized reference standards .
Q. What methods improve bioavailability by modifying solid-state forms?
Methodological Answer:
- Polymorph screening : Use solvent evaporation (e.g., acetone/water) or cooling crystallization to isolate Form I (needles) vs. Form II (plates) .
- Salt formation : Co-crystallize with succinic acid to enhance aqueous solubility (2.5 mg/mL vs. 0.3 mg/mL for free base) .
- Dissolution testing : Perform USP Apparatus II (paddle) at 50 rpm in simulated gastric fluid (pH 1.2) .
Q. How can contradictory data on synthetic yields from different studies be reconciled?
Methodological Answer:
- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst loading) to identify critical factors .
- Reaction monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation .
- Reproducibility checks : Validate literature protocols with strict control of moisture and oxygen levels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
